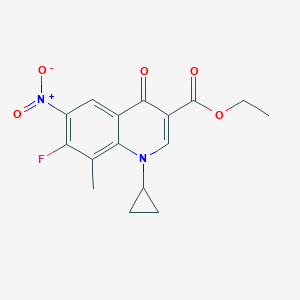

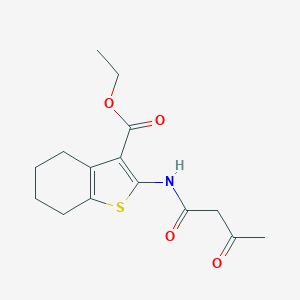

![molecular formula C18H20N4 B242322 N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine, also known as CPI-0610, is a novel small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes, including inflammation, cell cycle progression, and differentiation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and hematological disorders.

Mécanisme D'action

BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones. This binding leads to the recruitment of transcriptional co-activators and the activation of gene expression. N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the recruitment of transcriptional co-activators. This results in the downregulation of oncogenic transcriptional programs and the inhibition of tumor growth.

Biochemical and Physiological Effects

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammation. This compound has also been shown to enhance the differentiation of hematopoietic stem cells into mature blood cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine in lab experiments is its specificity for BET proteins, which allows for the selective inhibition of oncogenic transcriptional programs. However, one limitation of using this compound is its potency, which may require high concentrations to achieve a therapeutic effect. In addition, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the cell type and disease model being studied.

Orientations Futures

For the development of N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine include the evaluation of its efficacy in clinical trials for the treatment of various cancers and hematological disorders. In addition, the combination of this compound with other drugs, such as JAK inhibitors, may enhance its anti-tumor activity. Further studies are also needed to elucidate the pharmacokinetics and pharmacodynamics of this compound and to identify biomarkers that can predict its response in patients. Finally, the development of more potent and selective BET inhibitors may provide additional therapeutic options for the treatment of cancer and other diseases.

Méthodes De Synthèse

The synthesis of N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves several steps, starting from commercially available starting materials. The key intermediate is 2-chloro-6-methylpyridine, which is converted to the corresponding pyridin-2-ylamine derivative via a nucleophilic substitution reaction with ammonia. The pyridin-2-ylamine is then reacted with cyclopentanone in the presence of a Lewis acid catalyst to form the cyclopentyl-substituted pyridine derivative. The final step involves the reaction of the cyclopentyl-substituted pyridine derivative with imidazo[1,2-a]pyridine-3-amine in the presence of a base to form this compound.

Applications De Recherche Scientifique

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has been shown to have potent anti-tumor activity in various preclinical models, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma (MM). This compound inhibits the binding of BET proteins to chromatin, resulting in the downregulation of oncogenic transcriptional programs. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs, such as JAK inhibitors, in preclinical models.

Propriétés

Formule moléculaire |

C18H20N4 |

|---|---|

Poids moléculaire |

292.4 g/mol |

Nom IUPAC |

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |

InChI |

InChI=1S/C18H20N4/c1-13-9-10-16-21-17(15-8-4-5-11-19-15)18(22(16)12-13)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3 |

Clé InChI |

DEKOYSAXLHNHNE-UHFFFAOYSA-N |

SMILES |

CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |

SMILES canonique |

CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

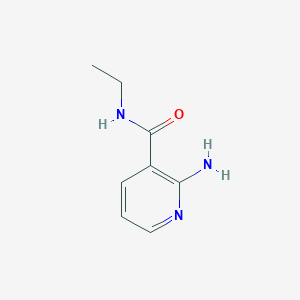

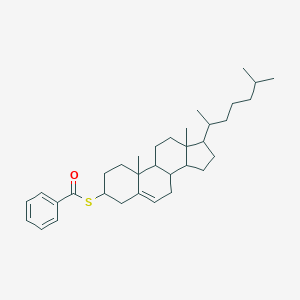

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)

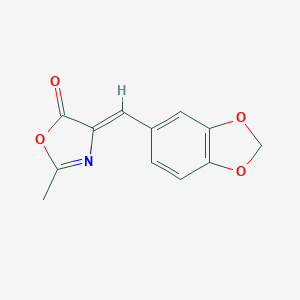

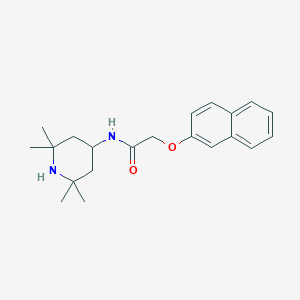

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

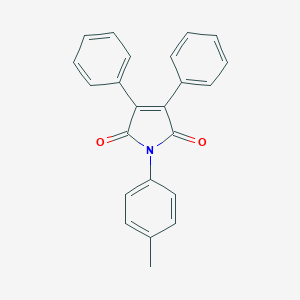

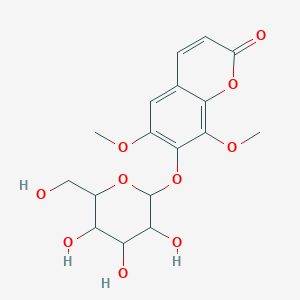

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)

![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)